REACTION_CXSMILES
|
[NH3:1].[F:2][C:3]1[CH:8]=[C:7]([N:9]=[C:10]=[S:11])[CH:6]=[CH:5][C:4]=1[N:12]1[C:16]([CH3:17])=[N:15][CH:14]=[N:13]1>>[F:2][C:3]1[CH:8]=[C:7]([NH:9][C:10]([NH2:1])=[S:11])[CH:6]=[CH:5][C:4]=1[N:12]1[C:16]([CH3:17])=[N:15][CH:14]=[N:13]1
|
Name
|
( 4 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
1-(2-fluoro-4-isothiocyanatophenyl)-5-methyl-1H-1,2,4-triazole
|
Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)N=C=S)N1N=CN=C1C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting slurry was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WAIT
|
Details
|
After 24 h
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting solid was dried under high vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1N1N=CN=C1C)NC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.21 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |